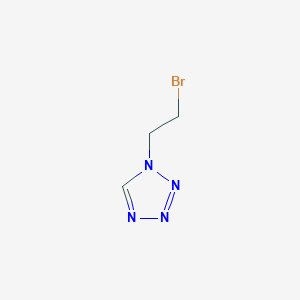
1H-Tetrazole, 1-(2-bromoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazole, 1-(2-bromoethyl)-: is a compound that belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Tetrazole, 1-(2-bromoethyl)- can be synthesized through a one-pot four-component condensation reaction. This involves the reaction of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide in methanol at room temperature . The reaction proceeds via a domino imine formation, intramolecular annulation, and Ugi-azide reaction .
Industrial Production Methods: Industrial production methods for 1H-Tetrazole, 1-(2-bromoethyl)- are not extensively documented. the one-pot synthesis method mentioned above can be scaled up for industrial applications due to its efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Tetrazole, 1-(2-bromoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.
Cycloaddition Reactions: The tetrazole ring can participate in 1,3-dipolar cycloaddition reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, which can replace the bromo group to form azide derivatives.
Cycloaddition Reactions: Reagents such as nitriles and sodium azide are used under neutral conditions and microwave heating.
Major Products Formed:
Substitution Reactions: Azide derivatives.
Cycloaddition Reactions: Various tetrazole derivatives.
Aplicaciones Científicas De Investigación
1H-Tetrazole, 1-(2-bromoethyl)- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Tetrazole, 1-(2-bromoethyl)- involves its ability to participate in various chemical reactions due to the presence of the tetrazole ring and the bromoethyl group. The tetrazole ring can stabilize negative charges through electron delocalization, making it a versatile intermediate in organic synthesis . The bromoethyl group allows for further functionalization through substitution reactions .
Comparación Con Compuestos Similares
1H-Tetrazole: The parent compound with a similar tetrazole ring structure.
2H-Tetrazole: An isomer of 1H-Tetrazole with different tautomeric forms.
5-Substituted Tetrazoles: Compounds with various substituents on the tetrazole ring, such as 5-(benzylsulfanyl)-1H-tetrazole.
Uniqueness: 1H-Tetrazole, 1-(2-bromoethyl)- is unique due to the presence of the bromoethyl group, which allows for specific substitution reactions and further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Propiedades
Número CAS |
606149-13-7 |
|---|---|
Fórmula molecular |
C3H5BrN4 |
Peso molecular |
177.00 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)tetrazole |
InChI |
InChI=1S/C3H5BrN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2 |
Clave InChI |
LAEVVSWHUPCDKL-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=NN1CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


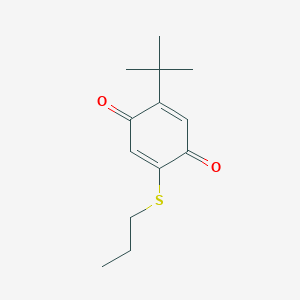
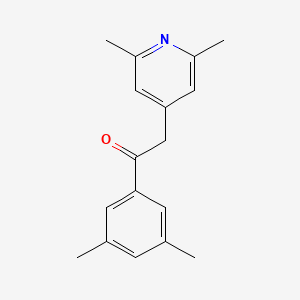
![4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine](/img/structure/B12572309.png)
![1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene](/img/structure/B12572315.png)
![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)


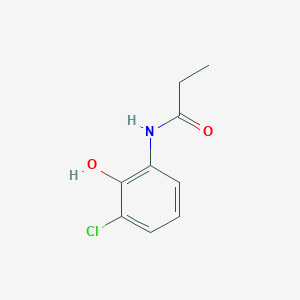

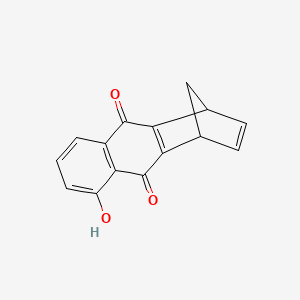
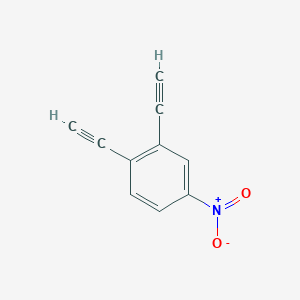
![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)
![Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]-](/img/structure/B12572387.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12572392.png)
